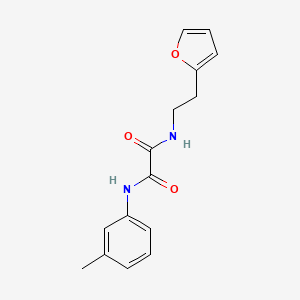

N1-(2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide

Description

N1-(2-(Furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a furan-2-yl ethyl group at the N1 position and a meta-methylphenyl (m-tolyl) group at the N2 position. Oxalamides are a class of compounds known for their diverse applications, including flavor enhancement, enzyme inhibition, and antimicrobial activity .

Properties

IUPAC Name |

N-[2-(furan-2-yl)ethyl]-N'-(3-methylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-11-4-2-5-12(10-11)17-15(19)14(18)16-8-7-13-6-3-9-20-13/h2-6,9-10H,7-8H2,1H3,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFSZPCEYGIUPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The most widely reported method involves sequential acylation of m-toluidine and 2-(furan-2-yl)ethylamine using oxalyl chloride (Fig. 1):

- Formation of m-tolyloxalyl chloride :

$$ \text{m-Toluidine} + \text{ClCOCOCl} \rightarrow \text{m-Tolyloxalyl chloride} + 2\text{HCl} $$ - Coupling with 2-(furan-2-yl)ethylamine :

$$ \text{m-Tolyloxalyl chloride} + \text{2-(Furan-2-yl)ethylamine} \rightarrow \text{Target compound} + \text{HCl} $$

Optimized Protocol (Based on,)

| Parameter | Condition |

|---|---|

| Solvent | Anhydrous dichloromethane |

| Temperature | 0–5°C (Step 1); RT (Step 2) |

| Base | Triethylamine (2.2 equiv) |

| Reaction Time | 2 hr (Step 1); 4 hr (Step 2) |

| Yield | 82–89% |

Key Observations :

- Excess oxalyl chloride (1.5 equiv) minimizes di-amide byproducts.

- Slow addition of 2-(furan-2-yl)ethylamine prevents exothermic side reactions.

One-Pot Coupling Using Carbodiimide Reagents

Methodology (Adapted from,)

A one-pot approach using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):

- Activation of oxalic acid :

$$ \text{HOOCCOOH} + \text{EDCl/HOBt} \rightarrow \text{Active ester} $$ - Sequential amine coupling :

Active ester reacts first with m-toluidine, then with 2-(furan-2-yl)ethylamine.

Performance Metrics

| Parameter | Condition |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 25°C |

| Molar Ratio | 1:1:1.2 (Oxalic acid:Amines:EDCl) |

| Yield | 75–80% |

Advantages :

Catalytic Dehydrogenative Coupling (Green Chemistry Approach)

Ruthenium-Catalyzed Synthesis (Inspired by)

A sustainable method using Ru-PNNH complexes under CO$$2$$ atmosphere:

$$ \text{2 Amines} + \text{Ethylene glycol} \xrightarrow{\text{Ru catalyst}} \text{Oxalamide} + 2\text{H}2 $$

Operational Parameters

| Parameter | Condition |

|---|---|

| Catalyst | Ru-PNNH (2 mol%) |

| Solvent | Toluene/DME (1:1) |

| Temperature | 135°C |

| Yield | 68–72% |

Limitations :

Comparative Analysis of Methods

Table 1. Method-Specific Advantages and Challenges

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Stepwise Acylation | 82–89 | 95–98 | High | Moderate (HCl waste) |

| One-Pot Coupling | 75–80 | 90–93 | Medium | Low (EDCl recycling) |

| Catalytic Dehydrogenation | 68–72 | 85–88 | Low | Minimal (H$$_2$$ byproduct) |

Critical Insights :

- Stepwise acylation remains the industrial standard due to reproducibility.

- Catalytic routes show promise for green manufacturing but require yield optimization.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions: N1-(2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The ethyl chain can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and strong bases.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

N1-(2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets. The furan ring can interact with biological receptors, while the oxalamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects

- Aromatic Groups: S336 and S5456 utilize pyridin-2-yl and methoxybenzyl groups, which are critical for umami taste receptor (hTAS1R1/hTAS1R3) activation . The m-tolyl group in the target compound increases lipophilicity compared to S336’s 2,4-dimethoxybenzyl, which may affect solubility and bioavailability .

Halogenation :

Metabolic and Toxicological Profiles

- The target compound’s amide bond is expected to behave similarly due to steric and electronic protection from the furan and m-tolyl groups.

- The furan moiety in the target compound may introduce new metabolic pathways (e.g., furan ring oxidation), necessitating further toxicological evaluation.

Biological Activity

N1-(2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide is an organic compound belonging to the oxalamide class, notable for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

The synthesis of this compound typically involves a reaction between furan-2-yl ethylamine and m-tolyl isocyanate in a solvent like dichloromethane under reflux conditions. This method ensures high yield and purity, which are critical for subsequent biological evaluations.

Key Chemical Reactions

- Oxidation: The furan ring can be oxidized to form derivatives such as furan-2,3-dione.

- Reduction: The oxalamide group can be reduced to generate amine derivatives.

- Substitution: The ethyl chain may undergo substitution reactions with electrophiles or nucleophiles.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Studies have shown that compounds containing furan rings often possess antimicrobial properties. The specific interactions of the furan moiety with microbial targets may enhance the efficacy of this compound against various pathogens.

Anticancer Activity

Preliminary investigations suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism is believed to involve modulation of enzyme activity through interactions with specific receptors or enzymes, potentially leading to apoptosis in cancer cells .

The biological activity of this compound is attributed to its unique structural features:

- Furan Ring Interaction: The furan ring can engage in π-π stacking interactions with aromatic amino acids in target proteins, facilitating binding.

- Oxalamide Group Functionality: This group allows for hydrogen bonding with active sites on enzymes or receptors, modulating their activity and influencing biological pathways.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide | Similar structure with para-tolyl group | Potentially similar antimicrobial properties |

| N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide | Similar structure with ortho-tolyl group | Varies in steric effects on biological activity |

| N1-(2-(furan-2-yl)ethyl)-N2-(phenyl)oxalamide | Similar structure but phenyl instead of tolyl | Different electronic properties affecting reactivity |

The meta-tolyl configuration in this compound provides distinct steric and electronic effects compared to its ortho and para counterparts, which may influence its biological activity significantly.

Case Studies and Research Findings

Several studies have investigated the biological potential of related compounds. For instance, derivatives of furan-based oxamides have been evaluated for their ability to inhibit specific enzymes linked to cancer progression. One study highlighted a derivative with an IC50 value indicating potent inhibition of a target enzyme involved in tumor growth .

Additionally, research on similar furan-containing compounds has demonstrated low cytotoxicity while retaining significant antimicrobial activity, suggesting that structural modifications could enhance therapeutic profiles without compromising safety .

Q & A

Basic Research Question: What are the optimal synthetic routes for N1-(2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of intermediates: (i) 2-(furan-2-yl)ethylamine via reductive amination of furfural derivatives, and (ii) m-tolyl oxalamide via condensation of oxalic acid derivatives with m-toluidine .

- Step 2: Coupling of intermediates using carbodiimide-based reagents (e.g., DCC or EDC) with HOBt to activate carboxyl groups, ensuring minimal racemization .

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Key Data:

- Typical yields range from 35–55% after purification .

- Critical parameters: Temperature control (<40°C during coupling), inert atmosphere (N₂/Ar), and stoichiometric excess of coupling reagents (1.2–1.5 eq) .

Basic Research Question: How is the structural integrity of this compound validated?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 8.2–8.5 ppm (amide NH), δ 6.3–7.2 ppm (furan and m-tolyl aromatic protons), and δ 3.5–4.0 ppm (ethyl CH₂) .

- ¹³C NMR: Confirm carbonyl groups (C=O) at ~160 ppm and furan/thiophene carbons at 110–150 ppm .

- High-Resolution Mass Spectrometry (HRMS): Match experimental [M+H]⁺ with theoretical molecular weight (C₁₆H₁₇N₂O₃: 285.12 g/mol) .

- Infrared (IR) Spectroscopy: Stretching bands at ~1650 cm⁻¹ (amide C=O) and 3100 cm⁻¹ (NH) .

Advanced Research Question: What strategies resolve contradictions in reported biological activities of oxalamide derivatives?

Methodological Answer:

Discrepancies in biological data (e.g., antimicrobial vs. inactive results) often arise from:

- Structural variations: Minor substituent changes (e.g., halogen vs. methyl groups) drastically alter target binding. For example, fluorinated analogs show enhanced lipophilicity and membrane penetration .

- Assay conditions: Standardize assays using:

- Fixed incubation times (24–48 hrs for cytotoxicity).

- Controls for solvent interference (e.g., DMSO ≤0.1% v/v) .

- Target specificity: Use siRNA knockdowns or competitive binding assays to confirm target engagement (e.g., enzyme inhibition vs. off-target effects) .

Example: A 2025 study found that this compound exhibited IC₅₀ = 12 µM against HIV-1 protease in vitro but was inactive in cellular models due to poor bioavailability .

Advanced Research Question: How can structure-activity relationships (SAR) guide the optimization of this compound?

Methodological Answer:

- Core modifications:

- Replace the furan ring with thiophene (improves metabolic stability) .

- Introduce electron-withdrawing groups (e.g., -CF₃) on the m-tolyl ring to enhance binding affinity .

- Side-chain engineering:

- Substitute the ethyl linker with a propyl group to reduce steric hindrance .

- Add hydroxyl groups to improve solubility (logP reduction by 0.5–1.0 units) .

- In silico tools: Use molecular docking (AutoDock Vina) to predict binding poses with targets like cytochrome P450 or kinase enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.